3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea
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Overview
Description
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea is a complex organic compound that features a combination of indole, furan, and thiourea moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and thiourea groups. Common reagents used in these reactions include halogenated indoles, furan derivatives, and thiourea. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiourea group, converting it to thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the indole or furan rings .
Scientific Research Applications
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and thiourea moieties are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through inhibition of specific enzymes, interaction with DNA or RNA, or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbaldehyde and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Thiourea Derivatives: Compounds like phenylthiourea and ethylthiourea share the thiourea group and are used in similar applications.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid share the furan ring and are utilized in various chemical processes .
Uniqueness
3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea is unique due to its combination of indole, furan, and thiourea moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .
Properties
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3OS/c1-16-5-3-6-19(13-16)27-24(30)28(15-20-7-4-12-29-20)11-10-21-17(2)26-23-9-8-18(25)14-22(21)23/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMNHLLBBFOHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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